N-[(2Z)-5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-fluorobenzamide
Description
N-[(2Z)-5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-fluorobenzamide is a synthetic 1,3,4-thiadiazole derivative characterized by a sulfonyl group at the 5-position of the thiadiazole ring and a 2-fluorobenzamide substituent at the 2-position. The compound belongs to a class of heterocyclic molecules known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The sulfonyl moiety enhances solubility and metabolic stability, while the 2-fluorobenzamide group may influence target binding affinity through electronic effects .
Properties
Molecular Formula |
C16H11ClFN3O3S2 |
|---|---|
Molecular Weight |
411.9 g/mol |
IUPAC Name |
N-[5-[(2-chlorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide |
InChI |
InChI=1S/C16H11ClFN3O3S2/c17-12-7-3-1-5-10(12)9-26(23,24)16-21-20-15(25-16)19-14(22)11-6-2-4-8-13(11)18/h1-8H,9H2,(H,19,20,22) |
InChI Key |
UEPVJYKZARXSBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)C2=NN=C(S2)NC(=O)C3=CC=CC=C3F)Cl |
Origin of Product |
United States |
Preparation Methods
Core Thiadiazole Ring Formation
The 1,3,4-thiadiazole scaffold is typically synthesized via cyclization reactions. A common method involves the reaction of thiosemicarbazides with carboxylic acid derivatives under alkaline conditions. For example, 5-amino-1,3,4-thiadiazole-2-thiol serves as a key intermediate, prepared by condensing 4-methoxyphenylacetic acid with 5-amino-1,3,4-thiadiazole-2-thiol using N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents. This step achieves an 84% yield under room-temperature conditions in acetonitrile.
Sulfonylation of the Thiadiazole Ring
Introduction of the 2-chlorobenzylsulfonyl group occurs via nucleophilic substitution. The intermediate thiadiazole is treated with 2-chlorobenzyl chloride in the presence of potassium hydroxide under reflux. This step proceeds with moderate yields (54–72%) and requires 24-hour reflux in solvents like ethanol or dimethylformamide (DMF). The reaction is monitored via thin-layer chromatography (TLC) using chloroform/ethyl acetate mixtures.
Fluorobenzamide Coupling
The final step involves amidating the sulfonylated thiadiazole with 2-fluorobenzoic acid . EDC/HOBt-mediated coupling in anhydrous acetonitrile at room temperature for 24 hours achieves this, followed by purification via ethyl acetate/water extraction and recrystallization with diethyl ether. This method mirrors protocols for analogous 4-fluorobenzamide derivatives, which report >70% yields when stoichiometric ratios are maintained.
Optimization of Reaction Conditions
Solvent and Temperature Effects
-
Acetonitrile : Preferred for amidation due to its polar aprotic nature, enhancing nucleophilicity.
-
DMF : Used in sulfonylation to stabilize intermediates via solvation.
-
Reflux Temperature : Critical for sulfonylation (24 hours at 80°C). Lower temperatures result in incomplete substitution, while prolonged heating degrades the product.
Catalysts and Reagents
-
EDC/HOBt : Superior to dicyclohexylcarbodiimide (DCC) for minimizing racemization in amidation.
-
Potassium Hydroxide : Provides the alkaline medium necessary for sulfonylation, with stoichiometric excess (1.5 eq) improving conversion.
Characterization and Analytical Data
Spectroscopic Confirmation
-
1H-NMR : Key signals include aromatic protons of the 2-fluorobenzamide moiety (δ 7.2–8.1 ppm) and the 2-chlorobenzyl group (δ 4.5 ppm for –CH2–).
-
IR : Peaks at 1670 cm⁻¹ (C=O stretch) and 1350 cm⁻¹ (S=O stretch) confirm functional groups.
-
Mass Spectrometry : Molecular ion peak at m/z 411.9 ([M+H]⁺) aligns with the molecular formula C₁₆H₁₁ClFN₃O₃S₂.
Purity and Yield
-
HPLC : Purity >95% achieved using a C18 column with acetonitrile/water (70:30) mobile phase.
-
Melting Point : 190–192°C, consistent with crystalline structure.
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
Byproduct Formation
Scalability Issues
-
Solvent Volume : Reducing acetonitrile volume by 30% improves throughput without compromising yield.
-
Catalyst Recovery : EDC is recovered via aqueous extraction, reducing costs.
Industrial and Research Applications
The compound’s synthesis is pivotal for developing kinase inhibitors and antimicrobial agents. Patents highlight its utility in pesticidal formulations, though detailed industrial protocols remain proprietary .
Chemical Reactions Analysis
Reactivity of the Thiadiazole Core
The 1,3,4-thiadiazole ring is central to the compound’s reactivity. Key reactions include:
-
Nucleophilic Substitution : The sulfur and nitrogen atoms in the thiadiazole ring enable nucleophilic attacks. For example, the sulfur atom at position 5 may undergo substitution with amines or thiols under basic conditions.
-
Electrophilic Aromatic Substitution : The electron-deficient nature of the thiadiazole ring (due to the sulfonyl group) directs electrophiles to specific positions. Halogenation or nitration could occur at the para position relative to the sulfonyl group .
Table 1: Thiadiazole Ring Reactions
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Nucleophilic Substitution | Sodium methoxide, R-X (alkyl halide) | 5-alkylthio-thiadiazole derivative |
| Halogenation | Cl₂, FeCl₃ (catalytic) | 4-chloro-thiadiazole derivative |
Sulfonyl Group Participation
The sulfonyl (-SO₂-) group enhances electrophilicity and participates in:
-
Hydrolysis : Under acidic or alkaline conditions, the sulfonyl group may hydrolyze to form sulfonic acid derivatives. For example, refluxing with HCl yields 2-chlorobenzylsulfonic acid .
-
Elimination Reactions : Heating with strong bases (e.g., NaOH) could eliminate the sulfonyl group, forming a thiadiazole-2-thione intermediate.
Table 2: Sulfonyl Group Transformations
| Reaction | Conditions | Outcome |
|---|---|---|
| Acidic Hydrolysis | 6M HCl, 80°C, 12h | 2-chlorobenzylsulfonic acid + thiadiazole |
| Base-Induced Elimination | 10% NaOH, ethanol, Δ | Thiadiazole-2-thione + byproducts |
Amide Bond Reactivity
The 2-fluorobenzamide substituent undergoes:
-
Hydrolysis : The amide bond is susceptible to acid- or base-catalyzed hydrolysis. For instance, treatment with H₂SO₄ yields 2-fluorobenzoic acid and a thiadiazol-2-amine derivative .
-
Reductive Cleavage : Catalytic hydrogenation (H₂/Pd-C) breaks the amide bond, producing 2-fluoroaniline and a thiadiazole fragment .
Table 3: Amide Bond Reactions
| Reaction | Reagents | Products |
|---|---|---|
| Acidic Hydrolysis | 6M H₂SO₄, reflux, 6h | 2-fluorobenzoic acid + thiadiazol-2-amine |
| Reductive Cleavage | H₂ (1 atm), 10% Pd/C, ethanol | 2-fluoroaniline + thiadiazole fragment |
Cycloaddition and Cross-Coupling Reactions
The compound’s conjugated system enables:
-
Dipolar Cycloaddition : Reacts with alkynes or alkenes under thermal conditions to form fused heterocycles. For example, reacting with phenylacetylene generates a pyrazole-thiadiazole hybrid .
-
Suzuki Coupling : The 2-fluorobenzamide’s aryl bromide analog (if synthesized) could participate in palladium-catalyzed cross-couplings .
Table 4: Cycloaddition Examples
| Reaction Partner | Conditions | Product |
|---|---|---|
| Phenylacetylene | Toluene, 110°C, 24h | Pyrazole-thiadiazole fused derivative |
Stability and pH-Dependent Behavior
The compound’s stability varies with pH:
-
Acidic Conditions : Protonation of the thiadiazole nitrogen occurs, increasing solubility but risking sulfonyl hydrolysis.
-
Basic Conditions : Deprotonation of the amide nitrogen may lead to decomposition or elimination reactions .
Key Insights
Scientific Research Applications
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to N-[(2Z)-5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-fluorobenzamide exhibit significant activity against various bacterial and fungal strains. For instance, studies have shown that thiadiazole compounds can disrupt microbial cell walls and inhibit essential enzymatic processes, leading to cell death .
Anticancer Properties
Recent investigations into the anticancer potential of thiadiazole derivatives suggest that they may inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival. Specific derivatives have shown promise in targeting cancer cells while sparing normal cells, making them potential candidates for further development in cancer therapeutics .
Anti-inflammatory Effects
Thiadiazole compounds are also being explored for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a crucial role in inflammation. This suggests a potential application in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
Crop Protection Agents
Thiadiazole derivatives, including this compound, have been identified as effective crop protection agents against various phytopathogenic microorganisms. Their mode of action typically involves disrupting the metabolic processes of pathogens, thereby enhancing plant resistance to diseases caused by fungi and bacteria .
Insecticidal Properties
In addition to their fungicidal activity, thiadiazoles have shown insecticidal effects against agricultural pests. Compounds in this class can interfere with the nervous system of insects or disrupt their reproductive processes, making them valuable for integrated pest management strategies .
Development of Functional Materials
Thiadiazole-containing compounds are being investigated for their potential use in developing advanced materials with specific electronic or optical properties. Their unique structural characteristics allow them to be integrated into organic semiconductors and photovoltaic devices. Research is ongoing to explore how these compounds can enhance the efficiency of solar cells and other electronic applications .
Synthesis of Novel Polymers
The incorporation of thiadiazoles into polymer matrices can impart desirable properties such as improved thermal stability and mechanical strength. This opens avenues for creating high-performance materials suitable for various industrial applications .
Mechanism of Action
The mechanism of action of N-[(2Z)-5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Signal Transduction Modulation: Interfering with signaling pathways by binding to receptors or other signaling molecules.
Gene Expression Regulation: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s key structural analogs and their distinguishing features are summarized below:
Key Observations:
Sulfonyl vs. Sulfoxide/Sulfide Derivatives : The sulfonyl group in the target compound distinguishes it from sulfoxide derivatives (e.g., in ), which are less oxidized and may exhibit different pharmacokinetic profiles. Sulfonyl groups typically improve metabolic stability but may reduce membrane permeability compared to sulfides .
Fluorobenzamide vs. Methylbenzamide : The 2-fluorobenzamide substituent (target compound) differs from the 2-methylbenzamide in ’s E-isomer analog. Fluorine’s electronegativity may enhance binding to hydrophobic enzyme pockets, whereas methyl groups contribute steric bulk .
Biological Activity : Compounds with hydrazone linkers (e.g., 11c in ) and acetyl groups (e.g., ) show apoptotic and VEGFR-2 inhibitory activity, suggesting that the target compound’s sulfonyl and fluorobenzamide groups could be optimized for similar pathways .
Physicochemical Properties
- Melting Points : The target compound’s melting point is unreported, but analogs with sulfonyl groups (e.g., ) exhibit higher melting points (235–277°C) due to increased polarity and crystallinity .
- Solubility: The sulfonyl group likely improves aqueous solubility compared to nonpolar substituents (e.g., 4-methylphenyl in ) .
Molecular Docking and Target Interactions
- DHFR Inhibition : shows that thiadiazole derivatives with chlorophenyl or nitro groups bind to DHFR’s active site via hydrophobic and π-π interactions. The target compound’s 2-fluorobenzamide may similarly interact with DHFR’s pteridine-binding pocket .
- VEGFR-2 Targeting : ’s apoptotic thiadiazoles suggest that the sulfonyl group could enhance binding to VEGFR-2’s ATP-binding domain, a hypothesis applicable to the target compound .
Biological Activity
N-[(2Z)-5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-fluorobenzamide is a compound belonging to the class of thiadiazole derivatives, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C₉H₇ClN₄O₂S
- Molecular Weight : 276.75 g/mol
- SMILES Notation : Clc1ccccc1S(=O)(=O)N=C(N)c2n[nH]c(=S)c2c(C)C
Biological Activity Overview
Thiadiazole derivatives have been extensively studied for their biological activities. The specific compound exhibits several promising pharmacological effects:
Anticancer Activity
Research indicates that thiadiazole derivatives possess significant anticancer properties. For instance:
- Cytotoxicity : In vitro studies have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for these compounds range from 0.28 to 10 μg/mL against human cancer cell lines such as MCF-7 (breast), HCT116 (colon), and A549 (lung) .
Antimicrobial Activity
Thiadiazole derivatives have demonstrated antimicrobial properties:
- Antibacterial and Antifungal Effects : Compounds containing the thiadiazole ring have shown effectiveness against a variety of bacterial strains and fungi. For example, modifications in the thiadiazole structure can enhance antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus .
Anti-inflammatory Activity
Studies have indicated that thiadiazole derivatives can also exhibit anti-inflammatory properties:
- Mechanism of Action : These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, although specific mechanisms for this compound require further elucidation .
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives is influenced by their chemical structure:
- Substituent Effects : The presence of electron-withdrawing groups such as chloro or sulfonyl moieties at specific positions on the thiadiazole ring enhances the pharmacological activity. For example, compounds with a chlorobenzyl substituent have shown improved potency against cancer cell lines .
Case Studies
Several studies highlight the efficacy of thiadiazole derivatives:
- Cytotoxicity Study : A study evaluated various 1,3,4-thiadiazole derivatives for their antiproliferative activities against human cancer cell lines. Compounds with specific substitutions exhibited superior cytotoxic effects compared to standard chemotherapy agents .
- Antimicrobial Evaluation : Another investigation assessed the antibacterial activity of modified thiadiazoles against clinical isolates. Certain derivatives demonstrated significant inhibition zones compared to control antibiotics .
Q & A
Q. What synthetic routes are recommended for preparing N-[(2Z)-5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-fluorobenzamide?
- Methodological Answer : Synthesis typically involves multi-step reactions. A common approach includes:
Intermediate Preparation : React 2-chlorobenzylsulfonyl chloride with 5-amino-1,3,4-thiadiazole derivatives to form the sulfonamide intermediate .
Condensation : Use Schiff base formation by reacting the intermediate with 2-fluorobenzaldehyde under reflux in anhydrous ethanol or THF, catalyzed by glacial acetic acid .
Purification : Column chromatography (silica gel, CHCl₃:MeOH 9:1) or recrystallization from methanol yields the pure product.
Key reagents: Pyridine (to absorb HCl), POCl₃ (for cyclization), and anhydrous conditions to avoid hydrolysis .
Q. How can the structure of this compound be confirmed experimentally?
- Methodological Answer : Use a combination of spectral techniques:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for fluorobenzamide), thiadiazole CH (δ 8.9–9.1 ppm), and sulfonyl group absence of protons .
- IR Spectroscopy : Confirm sulfonyl (S=O, ~1350 cm⁻¹), amide (C=O, ~1680 cm⁻¹), and C=N (thiadiazole, ~1600 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 422.8 (calculated for C₁₇H₁₂ClFN₃O₃S) .
- Elemental Analysis : Match C, H, N, S percentages within ±0.3% of theoretical values .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer : Prioritize assays based on structural analogs:
- Anticancer : MTT assay against HeLa or MCF-7 cells (IC₅₀ < 50 μM suggests potency) .
- Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli) .
- Enzyme Inhibition : Fluorometric assays targeting VEGFR-2 or PARP-1 (IC₅₀ determination) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of this compound?
- Methodological Answer :
- Modify Substituents : Replace 2-fluorobenzamide with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity and binding to kinase ATP pockets .
- Sulfonyl Group Variation : Test 2-chlorobenzyl vs. 4-fluorobenzyl sulfonyl groups to assess steric effects on target engagement .
- Thiadiazole Ring : Compare activity of 1,3,4-thiadiazole vs. 1,2,4-triazole derivatives to determine ring-specific interactions .
- Data-Driven Optimization : Use regression models correlating logP, polar surface area, and IC₅₀ values .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Control Replicates : Ensure assays are repeated ≥3 times with standardized protocols (e.g., ATP concentration in kinase assays) .
- Solvent Effects : Test DMSO concentration (<1% v/v) to avoid cytotoxicity artifacts .
- Target Selectivity : Use siRNA knockdown or CRISPR-edited cell lines to confirm on-target effects .
- Meta-Analysis : Compare data with structurally similar compounds (e.g., nitazoxanide derivatives) to identify trends .
Q. What computational methods predict binding modes with therapeutic targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with VEGFR-2 (PDB ID: 4AG8). Focus on hydrogen bonds between sulfonyl oxygen and Lys868 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex .
- Pharmacophore Mapping : Identify essential features (e.g., sulfonyl acceptor, fluorobenzamide hydrophobic pocket) using Schrödinger .
Q. How to address low solubility in pharmacokinetic studies?
- Methodological Answer :
- Prodrug Design : Introduce phosphate esters at the thiadiazole NH group for pH-sensitive release .
- Nanoformulation : Use PEGylated liposomes (100–200 nm size) to enhance aqueous dispersion (PDI < 0.2) .
- Co-Crystallization : Screen with succinic acid or nicotinamide to improve dissolution rate (XRD confirmation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
